1,2,6-Trimethyl-1H-benzo[d]imidazole 1,2,6-Trimethyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 155221-39-9
VCID: VC21130408
InChI: InChI=1S/C10H12N2/c1-7-4-5-9-10(6-7)12(3)8(2)11-9/h4-6H,1-3H3
SMILES: CC1=CC2=C(C=C1)N=C(N2C)C
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

1,2,6-Trimethyl-1H-benzo[d]imidazole

CAS No.: 155221-39-9

Cat. No.: VC21130408

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

1,2,6-Trimethyl-1H-benzo[d]imidazole - 155221-39-9

Specification

CAS No. 155221-39-9
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 1,2,6-trimethylbenzimidazole
Standard InChI InChI=1S/C10H12N2/c1-7-4-5-9-10(6-7)12(3)8(2)11-9/h4-6H,1-3H3
Standard InChI Key ZAKUPYLPTSMSJE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2C)C
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2C)C

Introduction

Chemical Properties and Structure

Basic Chemical Data

1,2,6-Trimethyl-1H-benzo[d]imidazole is characterized by the following chemical and physical properties:

PropertyValue
Chemical Name1,2,6-trimethyl-1H-benzo[d]imidazole
CAS Number155221-39-9
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Synonyms1,2,6-trimethyl-1H-1,3-benzodiazole
PurityNLT 98%
Boiling Point307.9±11.0ºC at 760 mmHg
Storage ConditionsStore at 2-8ºC

Table 1: Physicochemical properties of 1,2,6-Trimethyl-1H-benzo[d]imidazole

Structural Features

The structure of 1,2,6-Trimethyl-1H-benzo[d]imidazole consists of a benzimidazole core with three methyl substituents. The benzimidazole backbone comprises a benzene ring fused to an imidazole ring, creating a bicyclic system. The three methyl groups are positioned at:

  • Position 1: On the nitrogen atom of the imidazole ring

  • Position 2: At the carbon between the two nitrogen atoms

  • Position 6: On the benzene ring portion of the molecule

This specific methyl substitution pattern distinguishes 1,2,6-Trimethyl-1H-benzo[d]imidazole from other related trimethylated benzimidazole derivatives, such as 2,5,6-Trimethylbenzimidazole or 1,4,6-trimethyl-1H-benzo[d]imidazole, which have different substitution patterns .

Synthesis and Preparation

Modern Synthetic Methods

Recent advances in benzimidazole synthesis have introduced more efficient and environmentally friendly methods. These include:

  • Microwave-assisted synthesis to reduce reaction times and improve yields

  • Solvent-free conditions to minimize environmental impact

  • Use of catalysts to enhance reaction efficiency

  • One-pot synthesis approaches to streamline the production process

Patent literature suggests that benzimidazole derivatives can be prepared with excellent yields using low-cost starting materials without requiring additional separation processes during manufacturing, making them suitable for large-scale production .

Comparative Analysis with Related Compounds

Comparison with Other Benzimidazole Derivatives

Understanding the structural relationships between 1,2,6-Trimethyl-1H-benzo[d]imidazole and other benzimidazole derivatives provides valuable insights into its potential properties and applications.

CompoundMolecular FormulaMolecular WeightDistinguishing Features
1,2,6-Trimethyl-1H-benzo[d]imidazoleC10H12N2160.22 g/molMethyl groups at positions 1, 2, and 6
2-Methyl-1H-benzo[d]imidazoleC8H8N2132.16 g/molSingle methyl group at position 2; melting point 175-177°C
2,5,6-TrimethylbenzimidazoleC10H12N2160.22 g/molMethyl groups at positions 2, 5, and 6; lacks N-methylation
2-tert-butyl-1H-benzo[d]imidazoleC11H14N2174.24 g/moltert-Butyl group at position 2; higher melting point (320°C)

Table 2: Comparative analysis of 1,2,6-Trimethyl-1H-benzo[d]imidazole with related benzimidazole derivatives

Structure-Property Relationships

The position and number of methyl substituents significantly impact the physicochemical properties of benzimidazole derivatives:

  • N-methylation (as at position 1 in 1,2,6-Trimethyl-1H-benzo[d]imidazole) typically:

    • Enhances lipophilicity

    • Prevents the compound from acting as a hydrogen bond donor

    • May alter the compound's ability to interact with biological targets

  • C-methylation (as at positions 2 and 6) generally:

    • Increases the electron density of the aromatic system

    • Enhances stability against metabolic degradation

    • Influences the compound's binding affinity to biological targets

These structural features collectively determine the compound's solubility, stability, and potential biological activity.

Analytical Methods and Characterization

Spectroscopic Identification

Benzimidazole derivatives, including 1,2,6-Trimethyl-1H-benzo[d]imidazole, can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR typically shows characteristic signals for the aromatic protons and the methyl groups

    • 13C NMR provides information about the carbon framework

  • Mass Spectrometry:

    • Provides molecular weight confirmation

    • Fragmentation patterns can help confirm structural features

  • Infrared Spectroscopy:

    • Identifies key functional groups

    • Can help distinguish between different isomers

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the purification and analysis of benzimidazole derivatives. These techniques allow for:

  • Assessment of compound purity

  • Monitoring of reaction progress during synthesis

  • Separation of isomers and related compounds

Future Research Directions

Areas for Further Investigation

Several promising research directions could enhance our understanding of 1,2,6-Trimethyl-1H-benzo[d]imidazole:

  • Comprehensive evaluation of its biological activities

  • Development of optimized synthetic routes

  • Investigation of structure-activity relationships through systematic modification

  • Exploration of potential applications in materials science and catalysis

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